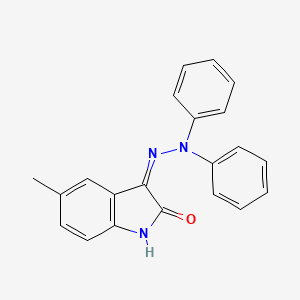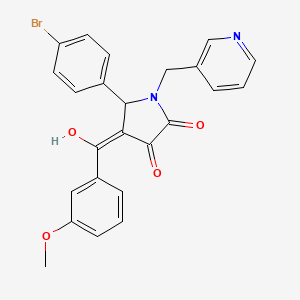![molecular formula C21H15ClN4O3 B13375109 {4-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-chlorophenoxy}acetic acid](/img/structure/B13375109.png)
{4-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-chlorophenoxy}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-chlorophenoxy}acetic acid is a complex organic compound with a unique structure that includes a cyclopenta[b]pyridine core, multiple cyano groups, and a chlorophenoxy acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-chlorophenoxy}acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopenta[b]pyridine core, introduction of the cyano groups, and attachment of the chlorophenoxy acetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters can further enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
{4-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-chlorophenoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The chlorophenoxy moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction
特性
分子式 |
C21H15ClN4O3 |
|---|---|
分子量 |
406.8 g/mol |
IUPAC名 |
2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-5-ylidene)methyl]-2-chlorophenoxy]acetic acid |
InChI |
InChI=1S/C21H15ClN4O3/c1-10-13(5-12-3-4-17(16(22)6-12)29-9-18(27)28)19-11(2)15(8-24)21(25)26-20(19)14(10)7-23/h3-6H,9H2,1-2H3,(H2,25,26)(H,27,28)/b13-5- |
InChIキー |
LPANKCMNOHEJLB-ACAGNQJTSA-N |
異性体SMILES |
CC\1=C(C2=C(/C1=C\C3=CC(=C(C=C3)OCC(=O)O)Cl)C(=C(C(=N2)N)C#N)C)C#N |
正規SMILES |
CC1=C(C2=C(C1=CC3=CC(=C(C=C3)OCC(=O)O)Cl)C(=C(C(=N2)N)C#N)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B13375028.png)

![1-[4-(4-methoxybenzoyl)-1-phenyl-1H-pyrazol-3-yl]ethanone](/img/structure/B13375033.png)
![5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13375041.png)

![N-(2,5-dimethoxyphenyl)-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B13375057.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B13375063.png)
![5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13375067.png)

![ethyl 5-amino-1-(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B13375076.png)
![3,5-bis(acetyloxy)-2-{5-bromo-6-nitro-3-[(4-nitrophenyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}tetrahydro-2H-pyran-4-yl acetate](/img/structure/B13375088.png)
![Methyl 8-isopropyl-2-phenyl-4-[(tetrahydro-2-furanylmethyl)amino]-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate](/img/structure/B13375094.png)
![4-Nitrobenzaldehyde [2-({4-nitrobenzylidene}hydrazono)-1,2-diphenylethylidene]hydrazone](/img/structure/B13375101.png)

